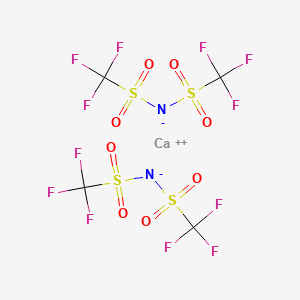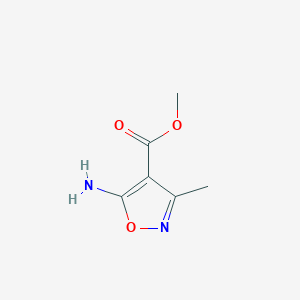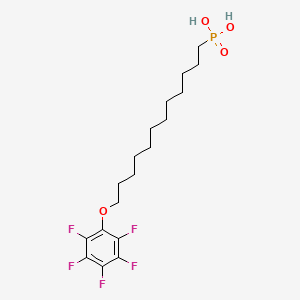
双(三氟甲磺酰)酰亚胺钙(II)
概述
描述
. It is widely employed as a Lewis acid catalyst in organic synthesis due to its ability to facilitate a range of transformations.
科学研究应用
Calcium(II) bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is extensively used as a Lewis acid catalyst in organic synthesis, facilitating reactions such as Friedel-Crafts alkylation and sulfonamide synthesis.
Medicine: It may be used in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: Its catalytic properties make it valuable in industrial processes, including the production of fine chemicals and materials.
作用机制
Target of Action
Calcium(II) Bis(trifluoromethanesulfonyl)imide, also known as Calcium triflimide (Ca(NTf2)2), primarily targets organic synthesis as a Lewis acid catalyst . It plays a crucial role in facilitating a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesize .
Mode of Action
As a Lewis acid catalyst, Calcium triflimide interacts with its targets by accepting a pair of nonbonding electrons. This interaction leads to the facilitation of various transformations in organic synthesis .
Biochemical Pathways
It is known to facilitate transformations in organic synthesis, implying its involvement in various biochemical reactions .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is insoluble in water , which may influence its bioavailability.
Result of Action
The result of Calcium triflimide’s action is the facilitation of various transformations in organic synthesis, including Friedel-Crafts alkylation and sulfonamide synthesize . These transformations are crucial for the creation of new compounds in organic chemistry.
Action Environment
Calcium triflimide is sensitive to moisture and should be stored in an inert atmosphere at room temperature . These environmental factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Calcium(II) Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to act as a Lewis acid catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating transformations such as Friedel-Crafts alkylation and sulfonamide synthesis . The nature of these interactions often involves the activation of electrophiles, making them more reactive towards nucleophiles. This compound’s ability to stabilize carbocations is crucial in these reactions, enhancing the efficiency and selectivity of the processes.
Cellular Effects
Calcium(II) Bis(trifluoromethanesulfonyl)imide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a Lewis acid catalyst can lead to the activation of specific signaling pathways that depend on the formation of reactive intermediates . Additionally, it may impact gene expression by influencing the activity of transcription factors and other regulatory proteins. The compound’s effects on cellular metabolism can include alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of Calcium(II) Bis(trifluoromethanesulfonyl)imide involves its function as a Lewis acid catalyst. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to stabilize carbocations and activate electrophiles is central to its catalytic activity. These interactions can lead to the formation of new chemical bonds, facilitating various biochemical transformations. Additionally, Calcium(II) Bis(trifluoromethanesulfonyl)imide may influence enzyme activity by altering the conformation of active sites or by competing with natural substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium(II) Bis(trifluoromethanesulfonyl)imide can change over time. The compound’s stability and degradation are important factors to consider. It is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and reactivity . Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cell viability, alterations in metabolic activity, and shifts in gene expression patterns. These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.
Dosage Effects in Animal Models
The effects of Calcium(II) Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial catalytic activity, facilitating specific biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and alterations in gene expression. Threshold effects, where a certain dosage level triggers a significant change in biological activity, are also important to consider in these studies.
Metabolic Pathways
Calcium(II) Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical transformations . Its role as a Lewis acid catalyst allows it to participate in reactions that form new chemical bonds, impacting metabolic flux and the levels of specific metabolites. The compound’s interactions with enzymes can lead to changes in enzyme activity, influencing the overall metabolic network within cells.
Transport and Distribution
Within cells and tissues, Calcium(II) Bis(trifluoromethanesulfonyl)imide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s hygroscopic nature may also play a role in its distribution, as it can absorb moisture and potentially alter its physical state.
Subcellular Localization
The subcellular localization of Calcium(II) Bis(trifluoromethanesulfonyl)imide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect the compound’s activity and function, as its catalytic activity may be more effective in certain cellular environments
准备方法
Synthetic Routes and Reaction Conditions: Calcium(II) bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of calcium chloride (CaCl2) with bis(trifluoromethanesulfonyl)imide (NTf2) in an appropriate solvent such as acetonitrile. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting calcium metal with bis(trifluoromethanesulfonyl)imide in a controlled environment. The reaction is carried out in a solvent that can dissolve both reactants, and the product is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions: Calcium(II) bis(trifluoromethanesulfonyl)imide undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can facilitate reduction reactions under specific conditions.
Substitution: It is commonly used in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and various oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed: The major products formed from these reactions include various organic compounds, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Calcium(II) bis(trifluoromethanesulfonyl)imide is unique in its ability to act as a strong Lewis acid catalyst. Similar compounds include:
Magnesium(II) bis(trifluoromethanesulfonyl)imide: Similar catalytic properties but different reactivity due to the different metal center.
Aluminum(III) bis(trifluoromethanesulfonyl)imide: Also used as a Lewis acid catalyst, but with different reactivity and selectivity.
属性
IUPAC Name |
calcium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFABOCFDABTAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CaF12N2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165324-09-4 | |
| Record name | Calcium trifluoromethanesulfonimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)




![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)







